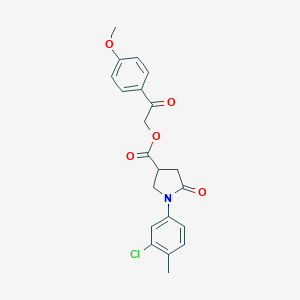
2-(4-Methoxyphenyl)-2-oxoethyl 1-(3-chloro-4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methoxyphenyl)-2-oxoethyl 1-(3-chloro-4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate is a chemical compound that has shown promise in scientific research applications.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)-2-oxoethyl 1-(3-chloro-4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate is not fully understood. However, it is believed to work by inhibiting certain enzymes involved in the inflammatory and cancer pathways.
Biochemical and Physiological Effects
Studies have shown that 2-(4-Methoxyphenyl)-2-oxoethyl 1-(3-chloro-4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate can reduce inflammation and inhibit the growth of cancer cells in vitro. Additionally, it has been shown to have a low toxicity profile, indicating that it may be safe for use in humans.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(4-Methoxyphenyl)-2-oxoethyl 1-(3-chloro-4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate in lab experiments is its low toxicity profile, which allows for higher doses to be used without harming cells or animals. However, one limitation is the lack of knowledge regarding its mechanism of action, which may make it difficult to design experiments that target specific pathways.
Future Directions
There are several future directions for research on 2-(4-Methoxyphenyl)-2-oxoethyl 1-(3-chloro-4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate. One potential direction is to further investigate its anti-inflammatory properties and potential use in the treatment of inflammatory bowel disease. Additionally, more studies are needed to determine its efficacy as an anti-cancer agent and to identify the specific pathways it targets. Finally, research could focus on developing more efficient synthesis methods for this compound to make it more accessible for scientific research.
Synthesis Methods
The synthesis of 2-(4-Methoxyphenyl)-2-oxoethyl 1-(3-chloro-4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate involves the reaction of 1-(3-chloro-4-methylphenyl)-5-oxo-2-pyrrolidinecarboxylic acid with 4-methoxyphenylacetic acid in the presence of a coupling reagent such as DCC (dicyclohexylcarbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine). This reaction yields the desired compound, which can be purified through various methods such as column chromatography.
Scientific Research Applications
2-(4-Methoxyphenyl)-2-oxoethyl 1-(3-chloro-4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate has been studied for its potential as a therapeutic agent for various diseases. For example, it has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory bowel disease. Additionally, it has been studied for its potential as an anti-cancer agent, as it has been shown to inhibit the growth of certain cancer cells.
properties
Product Name |
2-(4-Methoxyphenyl)-2-oxoethyl 1-(3-chloro-4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate |
|---|---|
Molecular Formula |
C21H20ClNO5 |
Molecular Weight |
401.8 g/mol |
IUPAC Name |
[2-(4-methoxyphenyl)-2-oxoethyl] 1-(3-chloro-4-methylphenyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C21H20ClNO5/c1-13-3-6-16(10-18(13)22)23-11-15(9-20(23)25)21(26)28-12-19(24)14-4-7-17(27-2)8-5-14/h3-8,10,15H,9,11-12H2,1-2H3 |
InChI Key |
KNFZBBMICVLDMJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)OCC(=O)C3=CC=C(C=C3)OC)Cl |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)OCC(=O)C3=CC=C(C=C3)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 2-(4-chlorophenyl)-6-methyl-4-quinolinecarboxylate](/img/structure/B271136.png)


![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271139.png)








![1-[4-(2-Methoxyphenoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B271157.png)
